4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from 2-ethyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and a suitable dihaloalkane.
Coupling with Pyridine Ring: The final step involves coupling the piperazine derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole and pyridine rings are often used as ligands in catalytic reactions.
Material Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Biochemistry: It could be used as a probe or inhibitor in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site or allosteric site.
Receptor Binding: It could act as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- 4-(2-Propyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
Uniqueness
The unique combination of the ethyl group on the benzothiazole ring and the pyridine ring attached to the piperazine ring may confer specific biological activities or chemical properties that are distinct from similar compounds.
Properties
IUPAC Name |
4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-17-21-15-6-5-13(10-16(15)26-17)19(25)22-8-9-23(18(24)12-22)14-4-3-7-20-11-14/h3-7,10-11H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACIZWSIKSDTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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